molecular formula C5H7ClN2S B13128648 1-(4-Chlorothiazol-5-yl)-N-methylmethanamine

1-(4-Chlorothiazol-5-yl)-N-methylmethanamine

Cat. No.: B13128648
M. Wt: 162.64 g/mol
InChI Key: ISMYMRODDYOCBS-UHFFFAOYSA-N
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Description

1-(4-Chlorothiazol-5-yl)-N-methylmethanamine is a heterocyclic compound that contains a thiazole ring substituted with a chlorine atom at the 4-position and a methylamine group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorothiazol-5-yl)-N-methylmethanamine typically involves the reaction of 4-chlorothiazole with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorothiazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorothiazol-5-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorothiazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The chlorine atom and methylamine group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

    1-(2-Chlorothiazol-5-yl)ethanone: Similar structure but with an ethanone group instead of a methylamine group.

    (4-Chlorothiazol-5-yl)methanol: Contains a hydroxyl group instead of a methylamine group.

Uniqueness: 1-(4-Chlorothiazol-5-yl)-N-methylmethanamine is unique due to the presence of the methylamine group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C5H7ClN2S

Molecular Weight

162.64 g/mol

IUPAC Name

1-(4-chloro-1,3-thiazol-5-yl)-N-methylmethanamine

InChI

InChI=1S/C5H7ClN2S/c1-7-2-4-5(6)8-3-9-4/h3,7H,2H2,1H3

InChI Key

ISMYMRODDYOCBS-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N=CS1)Cl

Origin of Product

United States

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